

NVP-BSK805 Dihydrochloride: A Technical Guide to its JAK2 Selectivity Profile

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Compound of Interest

Compound Name: NVP-BSK805 dihydrochloride

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Introduction

NVP-BSK805 dihydrochloride is a potent, ATP-competitive inhibitor of Janus kinase 2 (JAK2). [1][2][3] The discovery of the activating JAK2 V617F mutation in the majority of patients with polycythemia vera and a significant portion of those with essential thrombocythemia and primary myelofibrosis has positioned JAK2 as a key therapeutic target for myeloproliferative neoplasms.[4] NVP-BSK805 has demonstrated significant efficacy in preclinical models by inhibiting JAK2-mediated signaling, leading to the suppression of cell proliferation and induction of apoptosis in cells bearing the JAK2 V617F mutation.[4] This technical guide provides an in-depth overview of the JAK2 selectivity profile of NVP-BSK805, including quantitative inhibitory data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Data Presentation: Kinase Inhibition Profile

The selectivity of NVP-BSK805 has been characterized against various kinases, with a primary focus on the JAK family. The following tables summarize the half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values, providing a clear comparison of its potency and selectivity.

Table 1: In Vitro Kinase Inhibition

Kinase Target	IC50 (nM)	Assay Type	Notes
JAK2 (JH1 domain)	0.48	Radiometric Filter Binding	ATP-competitive inhibition. [1] [2] [3]
JAK2 (Full-Length, Wild-Type)	0.58 ± 0.03	Radiometric Filter Binding	[1] [3]
JAK2 (Full-Length, V617F mutant)	0.56 ± 0.04	Radiometric Filter Binding	[1] [3]
JAK1 (JH1 domain)	31.63	Radiometric Filter Binding	Over 65-fold selectivity for JAK2. [1] [2] [3]
JAK3 (JH1 domain)	18.68	Radiometric Filter Binding	Over 38-fold selectivity for JAK2. [1] [2] [3]
TYK2 (JH1 domain)	10.76	Radiometric Filter Binding	Over 22-fold selectivity for JAK2. [1] [2] [3]

Note: JH1 refers to the Janus Homology 1, or the kinase domain.

Table 2: Cellular Activity

Cell Line	Genotype	GI50 (nM)	Assay Type	Effect
JAK2 V617F-bearing AML cell lines	JAK2 V617F	< 100	WST-1 Proliferation Assay	Suppression of cell growth.[1][3]
SET-2	JAK2 V617F	Not specified	Western Blot	Inhibition of constitutive STAT5 phosphorylation at ≥ 100 nM.[1]
MB-02	JAK2 V617F	Not specified	Western Blot	Inhibition of constitutive STAT5 phosphorylation. [5]
CMK	JAK3 A572V	~2000	WST-1 Proliferation Assay	Demonstrates selectivity against JAK3-mutant cells.[6]
K-562	BCR-ABL	> 1000	Not specified	Demonstrates selectivity against BCR-ABL driven cells. [6]
INA-6 (Multiple Myeloma)	IL-6 dependent	2600 - 6800	Not specified	Dose-dependent growth inhibition. [7]
Primary Extramedullary Plasma Cells	IL-6 responsive	500 - 600	Not specified	Potent cytotoxic activity.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for key experiments used to characterize the selectivity profile of NVP-BSK805.

In Vitro Kinase Inhibition Assay (Radiometric Filter Binding)

This assay directly measures the phosphorylation of a substrate by a kinase, providing a quantitative measure of enzyme activity and inhibition.

- Reagents:
 - Recombinant human JAK family kinases (JAK1, JAK2, JAK3, TYK2).
 - Peptide substrate.
 - [γ - ^{33}P]ATP.
 - **NVP-BSK805 dihydrochloride** (serial dilutions).
 - Kinase reaction buffer.
 - Filter plates (e.g., glass fiber).
 - Scintillation fluid.
- Procedure:
 - Kinase reactions are initiated by combining the kinase, peptide substrate, and varying concentrations of NVP-BSK805 in the kinase reaction buffer.
 - The reaction is started by the addition of [γ - ^{33}P]ATP.
 - The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
 - The reaction is terminated by spotting the mixture onto filter plates.

- The filter plates are washed to remove unincorporated [γ - ^{33}P]ATP.
- The amount of radioactivity incorporated into the substrate, which is captured on the filter, is quantified using a scintillation counter.
- IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Proliferation Assay (WST-1)

This colorimetric assay measures the metabolic activity of viable cells, which is proportional to the number of living cells in the culture.

- Reagents:
 - Cell lines of interest (e.g., JAK2 V617F-bearing cells).
 - Complete cell culture medium.
 - **NVP-BSK805 dihydrochloride** (serial dilutions).
 - WST-1 reagent.
 - 96-well microplates.
- Procedure:
 - Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
 - The cells are then treated with a range of concentrations of NVP-BSK805 or a vehicle control.
 - The plates are incubated for a specified period (e.g., 72 hours).^[4]
 - Following the incubation period, WST-1 reagent is added to each well.
 - The plates are incubated for an additional period (e.g., 2-4 hours) to allow for the conversion of WST-1 to formazan by metabolically active cells.

- The absorbance of the formazan product is measured using a microplate reader at a wavelength of approximately 450 nm.
- GI50 values are determined by plotting the percentage of growth inhibition against the logarithm of the inhibitor concentration.

Western Blot for STAT5 Phosphorylation

This technique is used to detect the phosphorylation status of STAT5, a key downstream target of JAK2, to assess the inhibitor's effect on the signaling pathway within a cellular context.

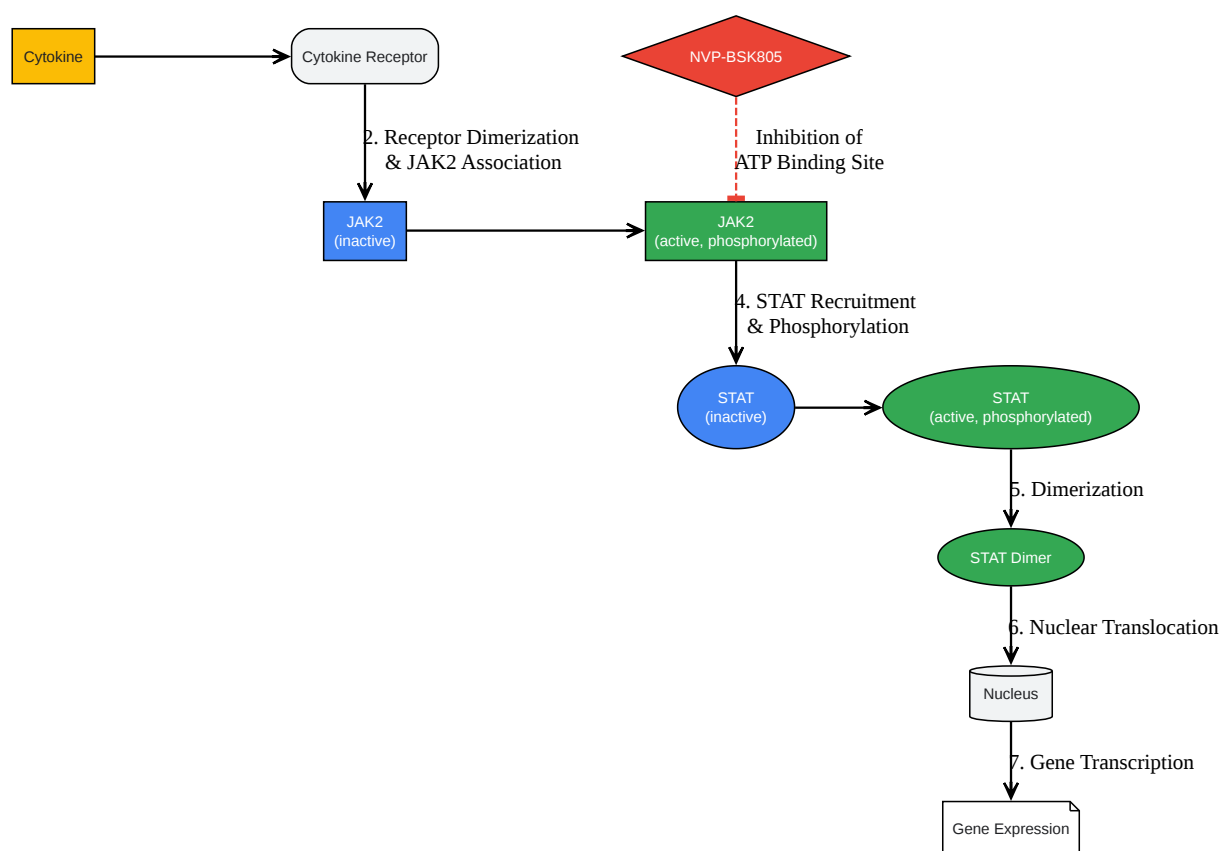
- Reagents:
 - Cell lines (e.g., SET-2, MB-02).
 - **NVP-BSK805 dihydrochloride.**
 - Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
 - Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-total-STAT5, and a loading control (e.g., anti-GAPDH or anti- β -actin).
 - HRP-conjugated secondary antibodies.
 - SDS-PAGE gels and running buffer.
 - Transfer buffer and membranes (e.g., PVDF or nitrocellulose).
 - Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
 - Chemiluminescent substrate.
- Procedure:
 - Cells are treated with various concentrations of NVP-BSK805 for a defined time (e.g., 30 minutes to 1 hour).^{[5][7]}
 - Cells are harvested and lysed on ice.

- Protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
- Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
- The membrane is blocked to prevent non-specific antibody binding.
- The membrane is incubated with the primary antibody against phospho-STAT5 overnight at 4°C.
- After washing, the membrane is incubated with the appropriate HRP-conjugated secondary antibody.
- The signal is detected using a chemiluminescent substrate and an imaging system.
- The membrane can be stripped and re-probed for total STAT5 and the loading control to ensure equal protein loading.

Visualizations

JAK-STAT Signaling Pathway and Inhibition by NVP-BSK805

The following diagram illustrates the canonical JAK-STAT signaling pathway and the point of intervention by NVP-BSK805.

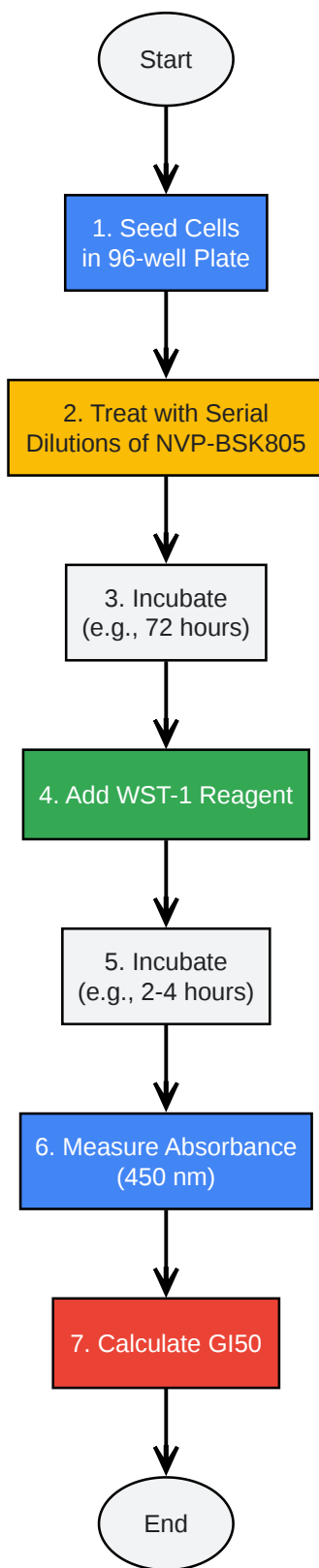


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Caption: JAK-STAT pathway and NVP-BSK805 inhibition.

Experimental Workflow for Determining Cellular GI50

This diagram outlines the key steps in a typical cell-based assay to determine the half-maximal growth inhibitory concentration (GI50) of NVP-BSK805.

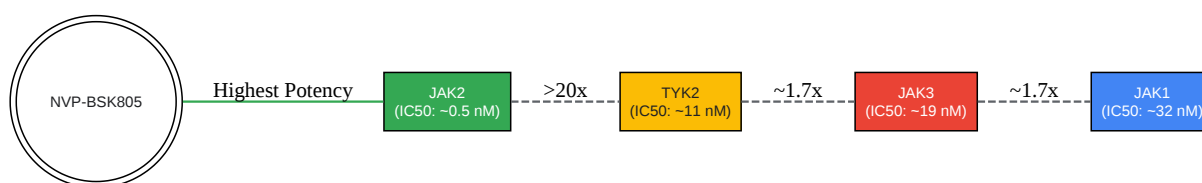


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Caption: Workflow for GI50 determination.

Logical Relationship of NVP-BSK805's Selectivity

The following diagram illustrates the selectivity hierarchy of NVP-BSK805 among the JAK family kinases based on the provided IC₅₀ data.

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Caption: NVP-BSK805 JAK kinase selectivity.

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